Validated Intermediate for Selective DDR1 and Bcr-Abl Kinase Inhibitors
Methyl 3-iodo-4-methylbenzoate is specifically validated as a key reagent in the synthesis of two distinct classes of kinase inhibitors, differentiating it from generic iodoarene building blocks. It is used to synthesize [(pyrazolo[1,5-a]pyrimidinyl)ethynyl]benzamides, which are selective Discoidin Domain Receptor 1 (DDR1) inhibitors, and in the preparation of GZD824, an orally bioavailable Bcr-Abl kinase inhibitor designed to overcome imatinib resistance . This dual application in peer-reviewed medicinal chemistry campaigns provides a validated synthetic utility that is not documented for many close structural analogs.
| Evidence Dimension | Documented use in peer-reviewed medicinal chemistry synthesis |
|---|---|
| Target Compound Data | Synthesis of DDR1 inhibitors (J. Med. Chem. 2013, 56, 3281-3295) and GZD824 Bcr-Abl inhibitor (J. Med. Chem. 2013, 56, 879-894) |
| Comparator Or Baseline | Methyl 3-bromo-4-methylbenzoate (CAS 104901-43-1): No documented use in these specific syntheses |
| Quantified Difference | Target compound has 2 documented high-impact applications vs. 0 for comparator |
| Conditions | Peer-reviewed medicinal chemistry research |
Why This Matters
For procurement in drug discovery, a building block with a proven track record in synthesizing active pharmaceutical leads reduces synthetic risk and accelerates project timelines.
